Soquelitinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Soquelitinib is a selective, covalent inhibitor of interleukin-2-inducible T cell kinase (ITK). ITK is a tyrosine kinase predominantly expressed by T lymphocytes and plays a crucial role in T cell activation, differentiation, and receptor signaling . This compound has shown promise in treating various T cell-mediated inflammatory diseases and certain types of cancer .
准备方法
The synthesis of soquelitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound is developed and produced by Corvus Pharmaceuticals .
化学反应分析
Soquelitinib undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents and conditions used in these reactions include various nucleophiles and electrophiles under controlled temperatures and pH levels.
Major Products: The primary products formed from these reactions are intermediates that lead to the final active compound.
科学研究应用
Soquelitinib has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of ITK and its effects on T cell signaling pathways.
Biology: Research focuses on its role in modulating immune responses, particularly in T cell-mediated diseases.
作用机制
Soquelitinib exerts its effects by selectively inhibiting ITK, which is crucial for T cell receptor signaling. This inhibition leads to reduced secretion of Th2 and Th17 cytokines while promoting the production of Th1 cytokines and the differentiation of T cells to regulatory T cells (T regs) . The compound enhances immune responses by augmenting the generation of cytotoxic killer T cells and the production of cytokines that inhibit cancer cell survival .
相似化合物的比较
Soquelitinib is unique compared to other ITK inhibitors due to its selective and covalent binding properties. Similar compounds include:
Ciforadenant: Another ITK inhibitor with different binding properties.
Mupadolimab: An ITK inhibitor with distinct therapeutic applications.
This compound’s specificity and efficacy in modulating immune responses make it a promising candidate for treating various T cell-mediated diseases and cancers .
属性
CAS 编号 |
2226636-04-8 |
---|---|
分子式 |
C25H30N4O4S2 |
分子量 |
514.7 g/mol |
IUPAC 名称 |
N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C25H30N4O4S2/c1-5-21(30)29-10-6-9-28(14-16(29)3)24(32)18-12-20(15(2)11-19(18)33-4)34-22-13-26-25(35-22)27-23(31)17-7-8-17/h5,11-13,16-17H,1,6-10,14H2,2-4H3,(H,26,27,31)/t16-/m1/s1 |
InChI 键 |
KNCWSXRTKLTULH-MRXNPFEDSA-N |
手性 SMILES |
C[C@@H]1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC |
规范 SMILES |
CC1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。